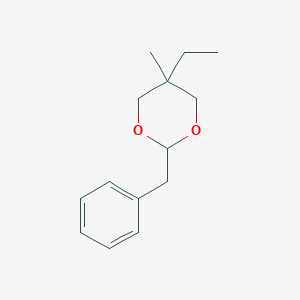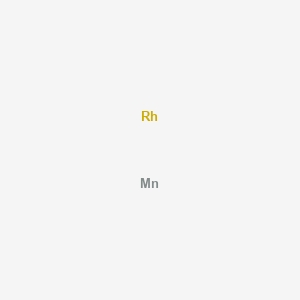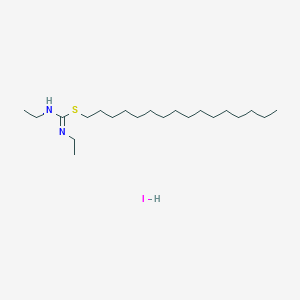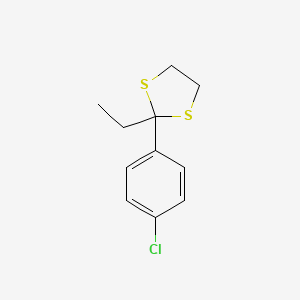
2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane is an organic compound characterized by the presence of a 1,3-dithiolane ring substituted with a 4-chlorophenyl and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane typically involves the reaction of 4-chlorobenzaldehyde with 1,2-ethanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which cyclizes to form the dithiolane ring. The general reaction conditions include:
Reagents: 4-chlorobenzaldehyde, 1,2-ethanedithiol
Catalyst: Acidic catalyst such as hydrochloric acid or p-toluenesulfonic acid
Solvent: Anhydrous ethanol or dichloromethane
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: dichloromethane; temperature: 0°C to room temperature.
Reduction: Lithium aluminum hydride; solvent: tetrahydrofuran; temperature: reflux.
Substitution: Nucleophiles (amines, thiols); solvent: ethanol or acetonitrile; temperature: room temperature to reflux.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Substituted phenyl derivatives
Scientific Research Applications
2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane is largely dependent on its chemical reactivity. The compound can interact with biological molecules through its dithiolane ring and chlorophenyl group, potentially disrupting cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with enzyme activity or cellular signaling pathways.
Comparison with Similar Compounds
- 2-(4-Bromophenyl)-2-ethyl-1,3-dithiolane
- 2-(4-Methylphenyl)-2-ethyl-1,3-dithiolane
- 2-(4-Fluorophenyl)-2-ethyl-1,3-dithiolane
Comparison: 2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its bromine, methyl, and fluorine analogs, the chlorine-substituted compound may exhibit different electronic and steric properties, affecting its overall behavior in chemical reactions and biological systems.
Properties
CAS No. |
6317-15-3 |
|---|---|
Molecular Formula |
C11H13ClS2 |
Molecular Weight |
244.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-ethyl-1,3-dithiolane |
InChI |
InChI=1S/C11H13ClS2/c1-2-11(13-7-8-14-11)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3 |
InChI Key |
MVMVILNYGXUCCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(SCCS1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


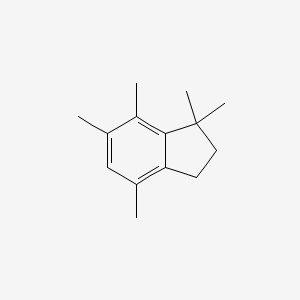
![3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14728122.png)

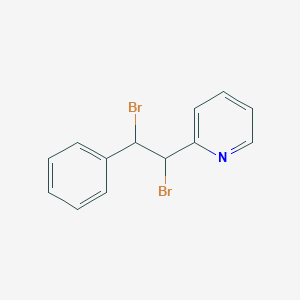
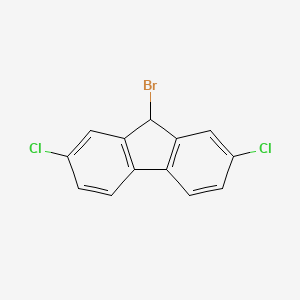
![3-(3,5-Dimethoxyphenyl)-2-{4-[(4-{3-[(3-methoxypropyl)amino]-3-oxopropyl}-3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy]phenyl}-N,N-dimethylprop-2-enamide](/img/structure/B14728137.png)
![Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate](/img/structure/B14728143.png)
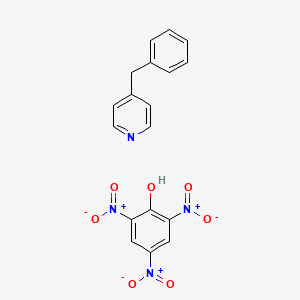
![(4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B14728166.png)

